molecular formula C8H10O3 B11918046 4-Oxospiro[2.4]heptane-1-carboxylic acid CAS No. 371979-98-5

4-Oxospiro[2.4]heptane-1-carboxylic acid

Katalognummer: B11918046
CAS-Nummer: 371979-98-5
Molekulargewicht: 154.16 g/mol
InChI-Schlüssel: LKJSNXCDPCUMFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxospiro[24]heptane-1-carboxylic acid is a spiro compound characterized by a unique bicyclic structure where a cyclopropane ring is fused to a cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxospiro[2.4]heptane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropane derivatives with suitable reagents under controlled conditions. For instance, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yields spiro[cyclopropane-1,9’-fluorene] through the Corey–Chaykovsky reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Oxospiro[2.4]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-Oxospiro[2.4]heptane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spiro compounds and can be used in studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism by which 4-Oxospiro[2.4]heptane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s spiro structure allows it to fit into specific binding sites, influencing biochemical pathways. For example, it may inhibit or activate enzymes by mimicking natural substrates or binding to active sites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Oxospiro[24]heptane-1-carboxylic acid is unique due to its oxo group, which imparts different chemical reactivity and potential biological activity compared to its analogs

Eigenschaften

CAS-Nummer

371979-98-5

Molekularformel

C8H10O3

Molekulargewicht

154.16 g/mol

IUPAC-Name

7-oxospiro[2.4]heptane-2-carboxylic acid

InChI

InChI=1S/C8H10O3/c9-6-2-1-3-8(6)4-5(8)7(10)11/h5H,1-4H2,(H,10,11)

InChI-Schlüssel

LKJSNXCDPCUMFF-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)C2(C1)CC2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.